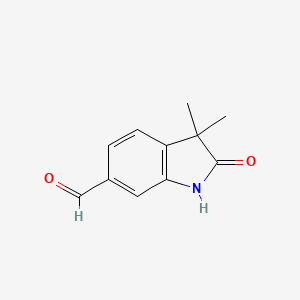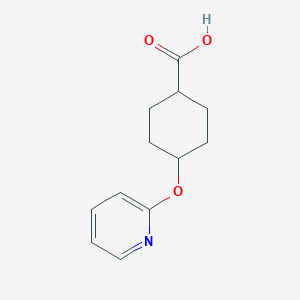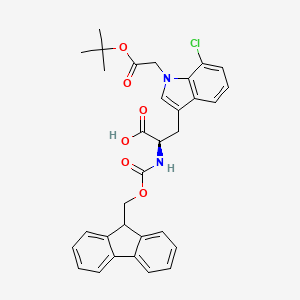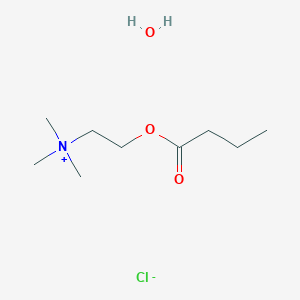
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable hydrates, which makes it useful in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate typically involves the reaction of butyric acid with N,N,N-trimethylethan-1-aminium chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the desired hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The industrial process also includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane transport mechanisms.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable hydrates.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium group, which interacts with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria by compromising their cell membranes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different applications.
Cetyltrimethylammonium bromide: Known for its use in surfactants and detergents.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate stands out due to its ability to form stable hydrates, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in applications where long-term stability is required.
Properties
Molecular Formula |
C9H22ClNO3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;chloride;hydrate |
InChI |
InChI=1S/C9H20NO2.ClH.H2O/c1-5-6-9(11)12-8-7-10(2,3)4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 |
InChI Key |
ANYUPYFOPLMHJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


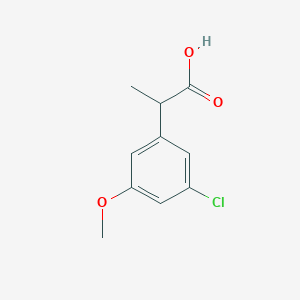

![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
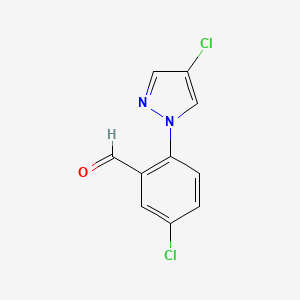
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)
![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)
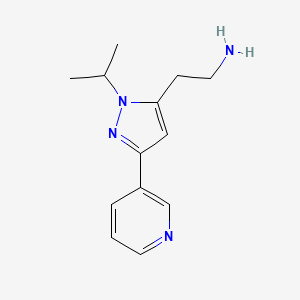
![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
